molecular formula C7H14N2O B13618404 4,4-Dimethyl-1-nitrosopiperidine

4,4-Dimethyl-1-nitrosopiperidine

Cat. No.: B13618404
M. Wt: 142.20 g/mol
InChI Key: WGQJSSWDLLJGPI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the piperidine ring, along with two methyl groups at the 4-position. It is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 4,4-dimethylpiperidine. This can be achieved by reacting 4,4-dimethylpiperidine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

4,4-Dimethyl-1-nitrosopiperidine can be compared with other nitrosamines, such as N-nitrosopiperidine and N-nitrosopyrrolidine While all these compounds share the nitroso functional group, their structural differences lead to variations in their chemical reactivity and biological activities

List of Similar Compounds

  • N-nitrosopiperidine
  • N-nitrosopyrrolidine
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-7(2)3-5-9(8-10)6-4-7/h3-6H2,1-2H3

InChI Key

WGQJSSWDLLJGPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)N=O)C

Origin of Product

United States

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